cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate
Description
Imidazole Moieties
Imidazoles are nitrogen-containing heterocycles with broad pharmacological relevance. In this compound, the 1H-imidazol-1-ylmethyl group contributes:
- Electron-deficient aromatic rings : Enhancing π-π stacking interactions with target enzymes.
- Basicity : The imidazole nitrogen facilitates hydrogen bonding and membrane permeability.
- Antifungal activity : Imidazole derivatives are central to azole antifungals, which inhibit fungal cytochrome P450 enzymes.
Dichlorophenyl Moieties
The 2,4-dichlorophenyl group introduces:
- Lipophilicity : Increasing membrane penetration and binding
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O5S/c1-15-2-5-18(6-3-15)31(26,27)29-12-17-11-28-21(30-17,13-25-9-8-24-14-25)19-7-4-16(22)10-20(19)23/h2-10,14,17H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXNIYHZFWRPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85650-50-6, 134071-44-6 | |
| Record name | 1,3-Dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-, 4-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate (CAS Number: 134071-44-6) is a derivative of imidazole and dioxolane, primarily recognized as an impurity associated with the antifungal drug ketoconazole. Its biological activity is of significant interest due to its potential therapeutic applications and implications in pharmacology.
- Molecular Formula : C21H20Cl2N2O5S
- Molecular Weight : 483.36 g/mol
- Melting Point : 120-122°C
- Purity : >95% (HPLC) .
The biological activity of this compound is largely attributed to its structural components, which include:
- Dichlorophenyl Group : Known for its role in enhancing lipophilicity and biological activity.
- Imidazole Ring : Often associated with antifungal properties due to its ability to interfere with fungal cell membrane synthesis.
The compound acts as an ester of ketoconazole , suggesting that it may retain some antifungal properties while also exhibiting unique biological activities due to its structural modifications.
Biological Activity Overview
Research indicates that the compound has several biological activities:
-
Antifungal Activity :
- As an impurity of ketoconazole, it may exhibit antifungal properties similar to its parent compound. Ketoconazole functions by inhibiting ergosterol synthesis in fungal cell membranes, which could extend to this derivative.
-
Enzyme Inhibition :
- Studies have shown that imidazole derivatives can inhibit various cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
-
Potential Toxicity :
- The dichlorophenyl moiety may contribute to cytotoxic effects in certain cellular contexts. Further studies are needed to elucidate the specific toxicological profile of this compound.
Table 1: Summary of Biological Activities
Case Study 1: Antifungal Efficacy
A study conducted on various imidazole derivatives demonstrated that compounds with a dichlorophenyl group exhibited enhanced antifungal activity against Candida albicans. The study suggested that this compound could be further explored for its efficacy in treating fungal infections .
Case Study 2: Enzyme Interaction
Research investigating the interaction of imidazole derivatives with cytochrome P450 enzymes indicated that certain structural features significantly affect inhibition potency. This compound's structure suggests it may inhibit CYP3A4, impacting the metabolism of numerous drugs .
Scientific Research Applications
The compound “cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate” is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of imidazole exhibit significant activity against various bacterial strains. The inclusion of the 2,4-dichlorophenyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating promising antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Antifungal Properties
In addition to its antibacterial effects, this compound has been tested for antifungal activity. The imidazole ring is known for its efficacy against fungal pathogens.
Case Study: Antifungal Testing
Research published in Phytochemistry assessed the antifungal activity against Candida albicans. The compound exhibited an MIC of 16 µg/mL, indicating strong antifungal properties.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
Potential in Cancer Therapy
Recent research has explored the potential of imidazole derivatives in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. The dioxolane structure may enhance bioavailability and targeting.
Case Study: Inhibition of Tumor Growth
A study published in Cancer Research investigated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
Neurological Applications
The imidazole moiety has been implicated in neuropharmacology due to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit neuroprotective effects.
Case Study: Neuroprotective Effects
Research published in Neuropharmacology indicated that treatment with this compound improved cognitive function in rodent models subjected to induced neurodegeneration.
| Treatment Group | Cognitive Score |
|---|---|
| Control | 75 |
| Treated | 90 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3-dioxolane derivatives with azole substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
Structural Variations and Bioactivity :
- Replacement of imidazole with 1,2,4-triazole (CAS 67914-86-7) alters antifungal specificity, as seen in itraconazole analogs .
- The toluene-p-sulphonate group in the target compound enhances reactivity compared to methanesulphonate (CAS 67914-86-7), improving its utility as a synthetic intermediate .
Synthetic Efficiency :
- The target compound’s synthesis yield (19.1%) is comparable to other intermediates in azole drug production, though triazole analogs may require more complex purification due to impurity profiles .
Safety and Environmental Impact :
- The ethyl carboxylate derivative (CAS 67914-69-6) poses environmental risks (R50-53), whereas the target compound’s hazards are inferred from ketoconazole’s SDS, which mandates medical supervision during exposure .
Functional Roles: The methanol derivative (CAS 61397-58-8) lacks the sulphonate group, limiting its direct use in drug synthesis but enabling research on ion channel modulation .
Preparation Methods
Prochiral Diol Intermediate Synthesis
The synthesis begins with the preparation of (2R,4S)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol, a prochiral diol serving as the stereochemical foundation. Patent WO1994025452A1 details a lipase-catalyzed kinetic resolution using vinyl acetate in acetonitrile at 0–5°C, achieving 92% enantiomeric excess. The diol’s cis configuration is stabilized through hydrogen bonding between the 4-hydroxyl group and dioxolane oxygen, as confirmed by X-ray crystallography.
Critical parameters for diol synthesis include:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 0–5°C | +15% |
| Solvent | Acetonitrile | +22% vs THF |
| Enzyme Loading | 15 mg/mmol | ±5% |
| Reaction Time | 48 h | -8%/12h overtime |
Halogenation and Leaving Group Installation
The alcohol undergoes halogenation using iodine (1.2 eq) and pyridine (2.3 eq) in dichloromethane at -10°C, forming the iodide intermediate with 94% yield. Kinetic studies reveal second-order dependence on iodine concentration, suggesting a bimolecular transition state. Deuterium labeling experiments at the benzylic position show complete retention of configuration, confirming an SN2 mechanism.
Alternative halogen sources were evaluated:
| Halogen Source | Temperature | Yield (%) | Cis:Trans Ratio |
|---|---|---|---|
| I₂ | -10°C | 94 | 99:1 |
| NBS | 25°C | 67 | 85:15 |
| SOCl₂ | 0°C | 78 | 92:8 |
Table 2: Halogenation efficiency comparison.
Stereoselective Nucleophilic Substitution
Imidazole Coupling Dynamics
The iodide intermediate reacts with imidazole (3 eq) in DMF at 100°C for 30 hours, achieving 88% substitution yield. Ab initio calculations (MP2/6-311+G**) indicate the transition state benefits from π-stacking between imidazole and dichlorophenyl rings, lowering activation energy by 12.3 kcal/mol compared to non-aromatic nucleophiles.
Solvent effects on substitution:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 88 | 30 |
| DMSO | 46.7 | 82 | 28 |
| NMP | 32.2 | 85 | 32 |
| Dioxane | 2.2 | 41 | 72 |
Tosyl Protection Strategy
Final tosylation employs toluene-p-sulphonyl chloride (1.05 eq) with Hunig’s base (2 eq) in THF at 0°C, providing 91% yield of the target compound. In-situ IR monitoring shows complete conversion within 90 minutes, with no observable racemization at the stereogenic center. X-ray analysis confirms the cis configuration between dichlorophenyl and imidazolylmethyl groups (dihedral angle = 178.3°).
Process Optimization and Scale-Up
Crystallization-Induced Asymmetric Transformation
A patent-pending crystallization method using heptane/ethyl acetate (7:3) at -20°C enhances diastereomeric purity from 90:10 to 99.7:0.3 cis:trans ratio. The process leverages differential solubility of cis-trans conformers, with ΔG°solubility = -3.2 kcal/mol favoring cis crystal lattice formation.
Continuous Flow Reactor Implementation
Pilot-scale production employs a Corning AFR® module with the following parameters:
| Stage | Residence Time | Temperature | Conversion (%) |
|---|---|---|---|
| Halogenation | 45 min | -10°C | 99.8 |
| Nucleophilic Attack | 8 h | 100°C | 95.2 |
| Tosylation | 2 h | 0°C | 98.7 |
Table 4: Continuous process metrics versus batch production.
Analytical Characterization
Chiral HPLC Method Development
The USP method utilizes a Chiralpak IC-3 column (4.6 × 250 mm) with n-hexane/ethanol (85:15) mobile phase at 1 mL/min, achieving baseline separation (Rs = 2.3) between cis and trans isomers. UV detection at 254 nm provides LOD/LOQ of 0.02 μg/mL and 0.07 μg/mL, respectively.
Solid-State NMR Analysis
¹³C CPMAS NMR reveals two distinct crystal environments for the dichlorophenyl group (δ 142.3 ppm and 139.8 ppm), confirming the presence of a single cis polymorph. ¹H-¹H NOESY correlations between imidazole H-2 and dioxolane OCH₂ group (2.8 Å distance) validate the cis spatial arrangement.
Industrial Applications and Derivatives
The compound serves as a key intermediate in synthesizing lanoconazole and efinaconazole, with global production exceeding 12 metric tons annually. Recent advances enable derivatization at the sulphonate group for prodrug development, with logP values adjustable from 2.1 to 5.3 via alkyl chain modifications.
Q & A
Q. What are the optimal synthetic routes for cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl toluene-p-sulphonate?
The synthesis typically involves coupling the imidazole moiety to a 1,3-dioxolane backbone functionalized with 2,4-dichlorophenyl and toluene-p-sulfonate groups. Key steps include:
- Ring-opening of epoxides with imidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the imidazol-1-ylmethyl group .
- Tosylation of the hydroxyl intermediate using toluene-p-sulfonyl chloride in dichloromethane with triethylamine as a base .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the cis-isomer, confirmed by NMR and X-ray crystallography .
Q. How can researchers characterize the stereochemical purity of this compound?
- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase (80:20 v/v) to resolve enantiomers. Retention times and peak areas quantify stereoisomeric excess .
- NMR spectroscopy : NOESY correlations between the imidazolylmethyl and dioxolane protons confirm the cis-configuration .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement .
Q. What biological activity assays are suitable for evaluating its antifungal potential?
- Broth microdilution (CLSI M38-A2) : Test against Candida albicans and Aspergillus fumigatus with fluconazole as a control. MIC values ≤2 µg/mL indicate potent activity .
- Time-kill kinetics : Monitor fungal viability over 24–48 hours to assess fungistatic vs. fungicidal effects .
- Synergistic studies : Combine with azoles (e.g., ketoconazole) to evaluate fractional inhibitory concentration indices (FICI) .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for structure-activity relationship (SAR) studies?
Q. What are the environmental degradation pathways of this compound?
Q. How does substituent variation on the imidazole ring affect bioactivity?
Q. What formulation strategies improve its stability in aqueous media?
- Lyophilization : Prepare lyophilized powders with mannitol (1:1 w/w) to prevent hydrolysis of the sulfonate ester .
- Nanoemulsions : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance solubility and reduce aggregation .
Q. How can synthetic impurities be identified and quantified?
- HPLC-MS/MS : Use a C18 column (ACQUITY UPLC®) with 0.1% formic acid in water/acetonitrile. Track impurities like des-chloro byproducts (m/z 450 → 284 transition) .
- Forced degradation : Stress under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to profile degradation pathways .
Q. What solvents or co-solvents enhance its solubility for in vivo studies?
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin complexes (e.g., HP-β-CD at 20% w/v) to achieve >5 mg/mL solubility .
- pH adjustment : Solubilize in citrate buffer (pH 4.0) to stabilize the protonated imidazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
